Cas no 1378844-19-9 (2-(1-methylcyclopentyl)oxyacetic acid)
2-(1-methylcyclopentyl)oxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(1-METHYLCYCLOPENTYL)OXY]ACETIC ACID
- 2-(1-methylcyclopentyl)oxyacetic acid
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- Inchi: 1S/C8H14O3/c1-8(4-2-3-5-8)11-6-7(9)10/h2-6H2,1H3,(H,9,10)
- InChI Key: PPWLIAZTSQSCIY-UHFFFAOYSA-N
- SMILES: C(O)(=O)COC1(C)CCCC1
2-(1-methylcyclopentyl)oxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM461225-250mg |
2-[(1-METHYLCYCLOPENTYL)OXY]ACETIC ACID |
1378844-19-9 | 95%+ | 250mg |
$353 | 2023-03-27 | |
| Chemenu | CM461225-500mg |
2-[(1-METHYLCYCLOPENTYL)OXY]ACETIC ACID |
1378844-19-9 | 95%+ | 500mg |
$648 | 2023-03-27 | |
| Chemenu | CM461225-1g |
2-[(1-METHYLCYCLOPENTYL)OXY]ACETIC ACID |
1378844-19-9 | 95%+ | 1g |
$822 | 2023-03-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00948546-1g |
2-[(1-Methylcyclopentyl)oxy]acetic acid |
1378844-19-9 | 95% | 1g |
¥3717.0 | 2023-04-02 | |
| Enamine | EN300-1086657-0.05g |
2-[(1-methylcyclopentyl)oxy]acetic acid |
1378844-19-9 | 95% | 0.05g |
$174.0 | 2023-10-27 | |
| Enamine | EN300-1086657-0.1g |
2-[(1-methylcyclopentyl)oxy]acetic acid |
1378844-19-9 | 95% | 0.1g |
$257.0 | 2023-10-27 | |
| Enamine | EN300-1086657-0.25g |
2-[(1-methylcyclopentyl)oxy]acetic acid |
1378844-19-9 | 95% | 0.25g |
$367.0 | 2023-10-27 | |
| Enamine | EN300-1086657-0.5g |
2-[(1-methylcyclopentyl)oxy]acetic acid |
1378844-19-9 | 95% | 0.5g |
$579.0 | 2023-10-27 | |
| Enamine | EN300-1086657-1.0g |
2-[(1-methylcyclopentyl)oxy]acetic acid |
1378844-19-9 | 95% | 1g |
$743.0 | 2023-06-10 | |
| Enamine | EN300-1086657-2.5g |
2-[(1-methylcyclopentyl)oxy]acetic acid |
1378844-19-9 | 95% | 2.5g |
$1454.0 | 2023-10-27 |
2-(1-methylcyclopentyl)oxyacetic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(1-methylcyclopentyl)oxyacetic acid
Professional Introduction to 2-(1-methylcyclopentyl)oxyacetic Acid (CAS No. 1378844-19-9)
2-(1-methylcyclopentyl)oxyacetic acid (CAS No. 1378844-19-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework comprising a cyclopentyl moiety linked to an acetic acid derivative, exhibits distinct chemical and pharmacological properties that make it a subject of intense research interest. The presence of the 1-methylcyclopentyl group introduces a specific steric and electronic environment, which influences its reactivity and potential biological activity.
The compound's molecular structure, featuring an oxygen atom bridging the cyclopentyl ring and the acetic acid backbone, suggests potential applications in the synthesis of more complex molecules. Such structural motifs are often explored in medicinal chemistry for their ability to modulate biological targets effectively. The oxygen atom in the side chain not only contributes to hydrogen bonding capabilities but also opens avenues for further derivatization, enabling the creation of novel analogs with tailored properties.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features like those in 2-(1-methylcyclopentyl)oxyacetic acid interact with biological systems. These studies have highlighted the compound's potential as a scaffold for drug discovery, particularly in addressing neurological and inflammatory disorders. The cyclopentyl ring, known for its rigid conformation, can enhance binding affinity to specific protein targets, while the acetic acid moiety provides a pharmacophore that may influence metabolic stability and bioavailability.
One of the most compelling aspects of 2-(1-methylcyclopentyl)oxyacetic acid is its role as an intermediate in synthesizing more complex pharmacologically active compounds. Researchers have leveraged this compound to develop derivatives with enhanced efficacy and reduced side effects. For instance, modifications to the 1-methylcyclopentyl group have been explored to optimize lipophilicity and solubility profiles, critical factors for drug formulation. Similarly, alterations to the acetic acid moiety have been investigated for their impact on enzyme inhibition and receptor binding affinity.
The pharmaceutical industry has shown particular interest in compounds with structural motifs similar to 2-(1-methylcyclopentyl)oxyacetic acid, given their versatility in drug design. Preclinical studies have begun to uncover promising applications in modulating pathways associated with pain perception, neurodegeneration, and metabolic disorders. The compound's ability to engage with multiple biological targets underscores its potential as a multitargeted therapeutic agent, a strategy increasingly favored in modern drug development due to its ability to address complex diseases more comprehensively.
From a synthetic chemistry perspective, 2-(1-methylcyclopentyl)oxyacetic acid serves as a valuable building block for constructing more intricate molecules. Its synthesis involves well-established methodologies that highlight its accessibility for industrial-scale production. The use of catalytic processes has further improved yield and purity, making it a reliable choice for researchers seeking high-quality starting materials. Additionally, green chemistry principles have been applied to optimize synthetic routes, minimizing waste and energy consumption while maintaining efficiency.
The compound's chemical properties also make it suitable for exploring novel reaction pathways and catalytic systems. Researchers are investigating its behavior under various reaction conditions to uncover new synthetic strategies that could be applied broadly in organic synthesis. Such explorations not only advance fundamental chemical knowledge but also contribute to the development of innovative methodologies that could streamline drug discovery processes.
As research continues to evolve, 2-(1-methylcyclopentyl)oxyacetic acid is expected to play an increasingly pivotal role in pharmaceutical development. Its unique structural features offer a rich foundation for designing molecules with tailored biological activities. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further exploration of this compound's potential applications across multiple therapeutic areas.
The growing body of literature on 2-(1-methylcyclopentyl)oxyacetic acid underscores its significance as a versatile intermediate in medicinal chemistry. Its ability to serve as a scaffold for drug discovery underscores the importance of structural diversity in developing effective therapeutics. As scientists continue to unravel its full potential, this compound is poised to remain at the forefront of innovation in chemical biology and drug design.
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